molecular formula C17H20N2O4 B558615 (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid CAS No. 161453-37-8

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid

Cat. No. B558615
M. Wt: 316.35 g/mol
InChI Key: IKKVPSHCOQHAMU-AWEZNQCLSA-N
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Description

-(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, commonly referred to as (S)-2-BAPQ, is a chiral aminopropionic acid that has been widely studied and used in the scientific community due to its various applications. It has been used in a variety of fields, including synthetic organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

Quinoline Derivatives in Corrosion Inhibition

Quinoline and its derivatives, including compounds like (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, have been recognized for their significant effectiveness against metallic corrosion. These compounds exhibit high electron density and effectively adsorb on metallic surfaces to form stable chelating complexes. This property makes them valuable in applications where corrosion inhibition is critical, such as in industrial settings and in the protection of materials and infrastructure (Verma, Quraishi, & Ebenso, 2020).

Quinoline Derivatives in Biocatalyst Inhibition

Carboxylic acids, a group to which (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid belongs, have shown notable inhibition effects on biocatalysts like microbes. These acids, at certain concentrations, become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae, impacting their metabolism and cell membrane integrity. Understanding this inhibitory mechanism can guide the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Quinoline Derivatives in Drug Synthesis

Levulinic acid (LEV), a compound structurally similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, has been identified as a versatile chemical for drug synthesis. It has functional groups that offer flexibility and diversity, making it a valuable component in developing new pharmaceuticals. Its cost-effectiveness and simplicity in synthesis steps make it a promising candidate for future drug development (Zhang et al., 2021).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKVPSHCOQHAMU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid

CAS RN

161453-37-8
Record name 2-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)-
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